molecular formula C10H7ClF2N2O2 B2862982 5-(Chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole CAS No. 851116-18-2

5-(Chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole

Cat. No.: B2862982
CAS No.: 851116-18-2
M. Wt: 260.62
InChI Key: AQZFFHFSUPQKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C10H7ClF2N2O2 and its molecular weight is 260.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-(Chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis, and therapeutic potentials of this compound, supported by data tables and case studies.

  • Molecular Formula : C10H7ClF2N2O2
  • Molecular Weight : 260.62 g/mol
  • CAS Number : 851116-18-2

Biological Activity Overview

The 1,2,4-oxadiazole scaffold is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound, this compound, exhibits notable biological activity due to its unique chemical structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines:

  • In vitro studies demonstrated that derivatives of oxadiazoles can inhibit the growth of human cancer cell lines such as HeLa (cervical cancer), A375 (melanoma), and MCF-7 (breast cancer) with IC50 values ranging from 0.11 μM to 92.4 μM .
CompoundCell LineIC50 (μM)
Compound AHeLa0.23
Compound BA3751.22
Compound CMCF-70.11

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been reported to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which play significant roles in cancer progression .
  • Cell Cycle Arrest : Some oxadiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis .

Synthesis and Derivatives

The synthesis of this compound involves several methods that allow for the modification of the oxadiazole ring to enhance biological activity. Common methods include:

  • Condensation Reactions : Utilizing difluoromethoxy-substituted phenols with chloromethyl oxadiazoles.
  • Functional Group Modification : Altering substituents on the phenyl ring can significantly affect the compound's solubility and potency.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Antimicrobial Activity : A derivative with a similar structure exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Antiparasitic Properties : Another study reported that oxadiazole derivatives effectively inhibited protozoan parasites like Trypanosoma cruzi with IC50 values around 100 μM .

Properties

IUPAC Name

5-(chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF2N2O2/c11-5-8-14-9(15-17-8)6-3-1-2-4-7(6)16-10(12)13/h1-4,10H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZFFHFSUPQKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CCl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.